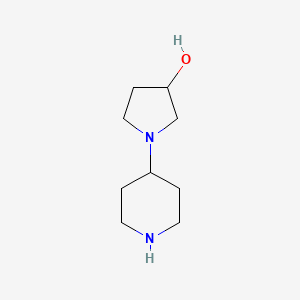
1-(Piperidin-4-YL)pyrrolidin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Piperidin-4-YL)pyrrolidin-3-OL” is a chemical compound that is part of the piperidone family . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 184.28 . It is a powder at room temperature .
Aplicaciones Científicas De Investigación
4-PPO is widely used in scientific research as an intermediate for the synthesis of drugs and other biologically active compounds. It has been used in the synthesis of dopamine receptor agonists, serotonin receptor antagonists, and anticonvulsants. It has also been used in the synthesis of analgesics, anti-inflammatory agents, and antifungal agents.
Mecanismo De Acción
Target of action
The specific targets of a compound depend on its structure and functional groups. Compounds with pyrrolidine and piperidine scaffolds are used widely in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of action
The mode of action of a compound refers to how it interacts with its target. This can involve binding to a specific receptor, inhibiting an enzyme, or interacting with a biological pathway. The exact mode of action would depend on the specific structure and functional groups of the compound .
Biochemical pathways
Pyrrolidine and piperidine derivatives can affect various biochemical pathways depending on their specific structures and targets. For example, some derivatives have been used as selective androgen receptor modulators .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as its size, polarity, and the presence of functional groups. Pyrrolidine and piperidine derivatives can be designed to optimize these properties .
Result of action
The result of a compound’s action at the molecular and cellular level can vary widely. Some pyrrolidine and piperidine derivatives have shown anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant activities .
Action environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The stability and efficacy of a compound can also be affected by these factors .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-PPO in lab experiments has several advantages. It is a relatively inexpensive and readily available compound, and it can be synthesized in a relatively short amount of time. Furthermore, it is a stable compound and can be stored for extended periods of time. However, there are some limitations to the use of 4-PPO in lab experiments. It is a relatively toxic compound, and it can be difficult to accurately measure its concentration in a solution.
Direcciones Futuras
There are several potential future directions for 4-PPO research. Further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. It could also be used in the synthesis of new drugs and other biologically active compounds. Additionally, more research could be done to develop more efficient and cost-effective methods of synthesis. Finally, further research could be conducted to develop methods for more accurately measuring its concentration in a solution.
Métodos De Síntesis
4-PPO can be synthesized by the reaction of pyrrolidine and piperidine, which are both commercially available. The reaction is performed in a solvent such as acetonitrile, and the reaction temperature is typically around 100°C. The product is then purified by column chromatography and recrystallization.
Safety and Hazards
Propiedades
IUPAC Name |
1-piperidin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h8-10,12H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPJIBNHTGRIKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696201 |
Source


|
| Record name | 1-(Piperidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184969-05-9 |
Source


|
| Record name | 1-(Piperidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7H-Diimidazo[1,5-a:1',5',4'-de]quinoxaline](/img/structure/B575751.png)
![5-[(Methylamino)oxy]-L-norvaline](/img/structure/B575754.png)


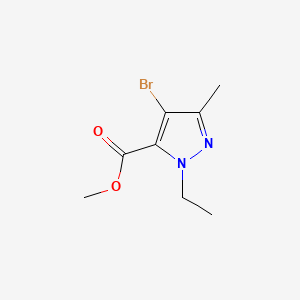


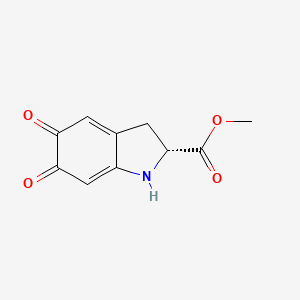
![L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI)](/img/structure/B575766.png)
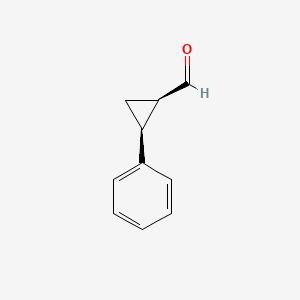

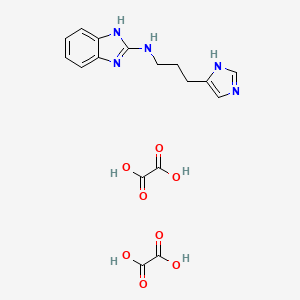
![5-methyl-N-(prop-2-yn-1-yl)benzo[d]thiazol-2-amine](/img/structure/B575771.png)
![2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole](/img/structure/B575774.png)
